2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
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Overview
Description
2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. This compound has garnered interest due to its potential biological activities, including antiplatelet and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine in dimethylformamide (DMF) . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiplatelet and analgesic activities.
Medicine: Investigated for its potential therapeutic effects without causing gastric toxicity.
Mechanism of Action
The mechanism of action of 2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets. It has been shown to exhibit antiplatelet activity by inhibiting platelet aggregation, which is crucial in preventing blood clots . The analgesic activity is believed to be mediated through its interaction with pain receptors, although the exact pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5H- 1benzopyrano[2,3-d]pyrimidine : Another compound in the benzopyranopyrimidine class with similar structural features .
- 2-Substituted 1benzopyrano[4,3-d]pyrimidin-5-ones : These compounds have various substituents at the 2-position, affecting their biological activities .
Uniqueness
2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is unique due to its specific methoxy group at the 2-position, which contributes to its distinct biological activities, including antiplatelet and analgesic effects without causing gastric toxicity .
Properties
CAS No. |
61466-36-2 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-methoxy-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C12H10N2O3/c1-16-12-13-6-8-10(14-12)7-4-2-3-5-9(7)17-11(8)15/h2-6,11,15H,1H3 |
InChI Key |
RPUVXHZRHHWNNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(OC3=CC=CC=C3C2=N1)O |
Origin of Product |
United States |
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